
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride is an organic compound with a unique structure characterized by a cyclopentane ring substituted with four methyl groups and a carbonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride typically involves the chlorination of the corresponding carboxylic acid derivative. One common method is the reaction of (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid+SOCl2→(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions to form esters, amides, and thioesters, respectively.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the carbonyl chloride group to an alcohol.
Hydrolysis: The hydrolysis reaction can be carried out under acidic or basic conditions to yield the corresponding carboxylic acid.
Major Products Formed
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Alcohols: Formed by the reduction of the carbonyl chloride group.
Carboxylic Acids: Formed by the hydrolysis of the carbonyl chloride group.
Wissenschaftliche Forschungsanwendungen
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biocatalysis: Employed in enzymatic reactions to produce specific products with high selectivity.
Wirkmechanismus
The mechanism of action of (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid: The precursor to the carbonyl chloride derivative.
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-alcohol: The reduced form of the carbonyl chloride.
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-amine: An amine derivative formed by nucleophilic substitution.
Uniqueness
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations. Its tetramethyl-substituted cyclopentane ring also imparts steric hindrance, influencing its reactivity and selectivity in various reactions.
Eigenschaften
CAS-Nummer |
923593-85-5 |
|---|---|
Molekularformel |
C10H17ClO |
Molekulargewicht |
188.69 g/mol |
IUPAC-Name |
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride |
InChI |
InChI=1S/C10H17ClO/c1-7-5-6-10(4,8(11)12)9(7,2)3/h7H,5-6H2,1-4H3/t7-,10+/m1/s1 |
InChI-Schlüssel |
MCSGEBVLLSLSNN-XCBNKYQSSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@](C1(C)C)(C)C(=O)Cl |
Kanonische SMILES |
CC1CCC(C1(C)C)(C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


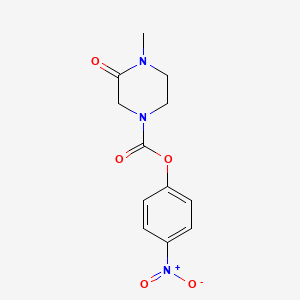
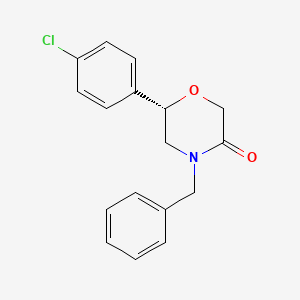
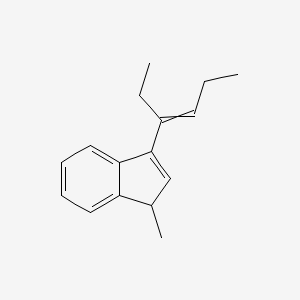
![Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone](/img/structure/B14182865.png)
![[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14182879.png)

![(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B14182883.png)
![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14182885.png)
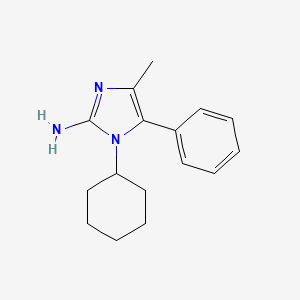
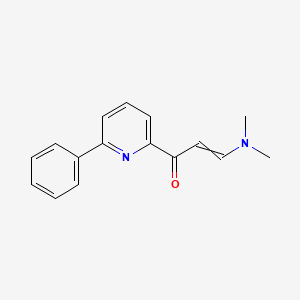
![N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide](/img/structure/B14182901.png)
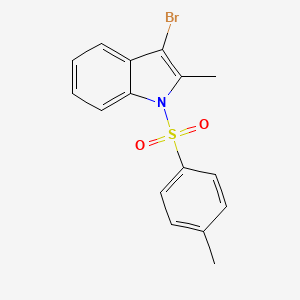
![1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]-](/img/structure/B14182918.png)
![N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide](/img/structure/B14182922.png)
